molecular formula C18H20ClFN2O2S B2957956 4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 920255-27-2

4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2957956
CAS No.: 920255-27-2
M. Wt: 382.88
InChI Key: KFNQXSKIVAJZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic tetrahydroquinazolinone derivative of interest in early-stage pharmacological research. This compound features a tetrahydroquinazolin-2(1H)-one core, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor template . The structure is further modified with a (2-chloro-6-fluorobenzyl)thio ether moiety, a halogen-substituted benzyl group commonly found in bioactive molecules , and a flexible 3-hydroxypropyl chain at the N1 position, which can influence solubility and physicochemical properties. The primary research applications for this compound are exploratory, often focusing on the synthesis and characterization of novel chemical entities for high-throughput screening campaigns. Its molecular framework suggests potential for investigation into various biological targets, including enzyme families such as kinases or phosphodiesterases, though its specific mechanism of action remains uncharacterized. Researchers value this chemical as a key intermediate or a novel chemical probe for developing structure-activity relationships (SAR) in hit-to-lead optimization programs. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. All sales are final. The buyer assumes responsibility for confirming the identity and purity of the product in their specific experimental context.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c19-14-6-3-7-15(20)13(14)11-25-17-12-5-1-2-8-16(12)22(9-4-10-23)18(24)21-17/h3,6-7,23H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQXSKIVAJZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a tetrahydroquinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClFN4O3SC_{20}H_{18}ClFN_4O_3S with a molecular weight of 448.9 g/mol. The structure features a tetrahydroquinazoline core substituted with a chloro-fluorobenzylthio group and a hydroxypropyl moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable study demonstrated that related compounds inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism was linked to the modulation of key signaling pathways such as apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against a range of bacterial strains revealed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were found to be relatively low, indicating strong antimicrobial potential.

Anti-inflammatory Effects

Research has suggested that tetrahydroquinazolines can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A study focusing on similar compounds reported a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions of the tetrahydroquinazoline ring and substituents on the benzyl group have been shown to significantly affect potency and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased anticancer activity
Hydroxypropyl substitutionEnhanced solubility and bioavailability
Variation in thioether chain lengthAltered antimicrobial efficacy

Case Studies

  • Breast Cancer Study : A group of researchers synthesized several tetrahydroquinazoline derivatives and tested their effects on MCF-7 cells. The lead compound demonstrated an IC50 value of 0.5 µM, significantly lower than standard chemotherapeutics.
  • Antimicrobial Evaluation : A study conducted on various derivatives showed that the presence of the chloro-fluorobenzyl group was crucial for enhancing antibacterial activity against resistant strains.
  • Inflammation Model : In vivo experiments using murine models of inflammation revealed that administration of the compound resulted in reduced paw edema compared to controls, supporting its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Substituent Comparison at the 4-Position

Compound Name 4-Position Substituent Key Properties/Implications Reference
Target Compound 2-chloro-6-fluorobenzyl thioether Enhanced hydrophobicity, potential for halogen bonding
4-(4-Chlorophenyl)-THQ (3a, 1a) 4-chlorophenyl Moderate hydrophobicity; electron-withdrawing
4-(3-Nitrophenyl)-THQ (3b, 1b) 3-nitrophenyl Strong electron-withdrawing; redox activity
4-(4-Methoxyphenyl)-THQ (4b, 2b) 4-methoxyphenyl Electron-donating; improved solubility

The chloro and fluoro substituents on the benzyl group may enhance membrane permeability and target binding via halogen interactions, contrasting with nitro or methoxy groups in analogs that modulate electronic and solubility profiles .

Table 2: Substituent Comparison at the 1-Position

Compound Name 1-Position Substituent Key Properties/Implications Reference
Target Compound 3-hydroxypropyl Hydrophilic; potential for H-bonding
1-Phenyl-THQ (5a, 5b, 6a, 6b) Phenyl Hydrophobic; π-π stacking capability

The 3-hydroxypropyl group introduces polarity and hydrogen-bonding capacity, unlike phenyl groups in analogs like 5a or 6a, which favor hydrophobic interactions .

Table 3: Spectral Data Comparison

Compound IR (C=O/C=S stretch, cm⁻¹) ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals)
Target Compound ~1670 (C=O) δ 1.5–2.0 (m, CH₂ cyclohexane), δ 4.2 (t, -OCH₂) ~200 (C=S), ~170 (C=O)
4a (C=S derivative) ~1250 (C=S) δ 7.3–7.5 (m, aromatic H) ~125 (C=S), ~150 (aromatic C)
5a (C=O derivative) ~1680 (C=O) δ 7.4–7.6 (m, aromatic H) ~170 (C=O), ~140 (aromatic C)

The target’s C=O stretch (~1670 cm⁻¹) and hydroxypropyl proton signals (δ 4.2 ppm) differ from C=S derivatives (e.g., 4a) and phenyl-substituted ketones (e.g., 5a) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.